molecular formula C13H20N2O3S B2643300 2-(N-methyl-4-methylbenzenesulfonamido)-N-(propan-2-yl)acetamide CAS No. 339241-49-5

2-(N-methyl-4-methylbenzenesulfonamido)-N-(propan-2-yl)acetamide

Cat. No.: B2643300
CAS No.: 339241-49-5
M. Wt: 284.37
InChI Key: LADKVDAFEREKJO-UHFFFAOYSA-N
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Description

2-(N-Methyl-4-methylbenzenesulfonamido)-N-(propan-2-yl)acetamide is an acetamide derivative featuring a sulfonamido group at the 2-position of the acetamide backbone. Its structure comprises:

  • Acetamide core: The central scaffold with a carbonyl group and an N-(propan-2-yl) substituent.
  • Sulfonamido group: A 4-methylbenzenesulfonamido moiety (N-methyl para-toluenesulfonamido) attached to the α-carbon of the acetamide.

This compound belongs to a class of sulfonamide-containing acetamides, which are often explored for their pharmacological and synthetic utility.

Properties

IUPAC Name

2-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-10(2)14-13(16)9-15(4)19(17,18)12-7-5-11(3)6-8-12/h5-8,10H,9H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADKVDAFEREKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(N-methyl-4-methylbenzenesulfonamido)-N-(propan-2-yl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This compound's structure includes a sulfonamide moiety, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities.

Anticancer Properties

Research indicates that compounds containing sulfonamide groups often exhibit significant anticancer properties. For instance, studies have shown that modifications in the sulfonamide structure can enhance cytotoxic activity against various cancer cell lines. The mechanism of action typically involves the induction of apoptosis and cell cycle arrest.

  • Mechanism of Action :
    • Apoptosis Induction : Compounds similar to 2-(N-methyl-4-methylbenzenesulfonamido)-N-(propan-2-yl)acetamide have been observed to direct tumor cells towards apoptotic pathways, a critical mechanism for anticancer activity .
    • Cell Cycle Arrest : The compound may also induce cell cycle arrest at specific phases (G0/G1 and G2/M), which is essential for preventing cancer cell proliferation .

Cytotoxicity Studies

Table 1 summarizes the cytotoxic effects of various sulfonamide derivatives, including the target cell lines and IC50 values.

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AHCT-11620.5Apoptosis induction
Compound BMCF-735.0Cell cycle arrest
2-(N-methyl-4-methylbenzenesulfonamido)-N-(propan-2-yl)acetamide A549TBDTBD

Case Studies

Several case studies highlight the effectiveness of sulfonamide derivatives in cancer therapy:

  • Study on Anticancer Activity : In a study evaluating a series of sulfonamide derivatives, compounds similar to 2-(N-methyl-4-methylbenzenesulfonamido)-N-(propan-2-yl)acetamide demonstrated significant cytotoxic effects against A549 lung cancer cells. The study utilized MTT assays and flow cytometry to assess cell viability and apoptosis rates.
    • Results : The tested compounds led to increased apoptosis rates compared to control groups, suggesting their potential as therapeutic agents in lung cancer treatment.
  • Mechanistic Insights : Another investigation focused on the molecular interactions of sulfonamide derivatives with cellular targets involved in apoptosis pathways. The results indicated that these compounds could effectively disrupt key signaling pathways that promote tumor growth.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Key Functional Groups Molecular Formula Notable Features
2-(N-Methyl-4-methylbenzenesulfonamido)-N-(propan-2-yl)acetamide (Target) Acetamide, N-propan-2-yl, N-methyl sulfonamido C₁₄H₂₀N₂O₃S Combines sulfonamido and isopropyl groups; moderate lipophilicity inferred
N-{2-[(N-Methyl-2-nitrophenyl)sulfonamido]ethyl}acetamide (65, ) Acetamide, ethyl sulfonamido, nitro group C₁₁H₁₃N₃O₅S Nitro group introduces electron-withdrawing effects; synthesized via N-methylation
HC-030031 () Purine-dione, substituted phenyl acetamide C₁₈H₁₈N₄O₃ TRPA1 antagonist (IC₅₀: 4–10 μM); phenyl substituent enhances bioactivity
Suvecaltamide () Acetamide, trifluoroethoxy pyridine, N-propan-2-yl C₁₉H₂₀F₃N₂O₂ Voltage-gated calcium channel stabilizer; isopropyl improves pharmacokinetics
2-(4-Isopropylphenoxy)-N-[4-(isopropylsulfamoyl)phenyl]acetamide () Acetamide, phenoxy, sulfamoyl, isopropyl C₂₀H₂₄N₂O₄S Dual isopropyl groups increase steric bulk; sulfamoyl group differs from sulfonamido
N-(propan-2-yl)-2-(benzodioxol-5-ylamino)acetamide () Acetamide, benzodioxol amino, N-propan-2-yl C₁₂H₁₆N₂O₃ Benzodioxol group enhances aromaticity; similar isopropyl substitution

Key Differences and Implications

Sulfonamido vs. Sulfamoyl : The target’s sulfonamido group (–SO₂N–) differs from sulfamoyl (–NHSO₂–) in , altering electronic properties and hydrogen-bonding capacity .

Substituent Effects :

  • Nitro Groups (): Increase reactivity but may reduce metabolic stability.
  • Benzodioxol (): Enhances π-π stacking but reduces solubility .

Pharmacological Potential: TRPA1 antagonists () and calcium channel stabilizers () highlight the therapeutic relevance of acetamide derivatives with bulky substituents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(N-methyl-4-methylbenzenesulfonamido)-N-(propan-2-yl)acetamide, and how can reaction conditions be optimized for higher yields?

  • The compound can be synthesized via multi-step reactions starting from substituted phenols or sulfonamide intermediates. For example, analogous acetamides are synthesized by reacting substituted amines with activated acylating agents (e.g., ((4-methylbenzenesulfonyl)amino)acetyl chloride) under reflux in ethanol or chloroform . Optimization includes adjusting solvent polarity (e.g., ethanol vs. acetone), temperature control, and stoichiometric ratios of reactants. Purity can be enhanced via recrystallization from mixed solvents (e.g., chloroform-acetone) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Follow standard protocols for sulfonamide derivatives: use PPE (gloves, goggles), avoid inhalation/ingestion, and ensure proper ventilation. Waste disposal should comply with regulations for sulfonamide-containing compounds. Safety data for related acetamides recommend handling in fume hoods and immediate decontamination of spills .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions and sulfonamide/acetamide linkages.
  • IR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1300 cm1^{-1} (S=O stretch) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT or reaction path search methods) aid in predicting reaction mechanisms or optimizing synthesis?

  • Quantum mechanical calculations (e.g., DFT) model transition states and intermediate stability, while reaction path searches identify energetically favorable pathways. For example, ICReDD’s approach combines computational modeling with experimental validation to reduce trial-and-error synthesis, enabling targeted optimization of reaction parameters .

Q. What strategies resolve contradictions in reported crystallographic data or spectroscopic results for structurally similar acetamides?

  • Cross-validate experimental data (X-ray crystallography, NMR) with computational predictions (e.g., Hirshfeld surface analysis). For instance, inconsistencies in nitro group torsion angles in related compounds were resolved by comparing experimental crystal structures with density-functional theory (DFT)-optimized geometries .

Q. How can intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the compound’s crystallinity or biological activity?

  • X-ray crystallography reveals key interactions:

  • Head-to-tail hydrogen bonding (e.g., C–H⋯O) stabilizes crystal packing.
  • π-π stacking between aromatic rings affects solubility and aggregation.
    These interactions can modulate bioavailability or ligand-receptor binding in biochemical studies .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, and how should controls be designed?

  • Enzyme inhibition assays : Use purified enzymes (e.g., kinases) with positive/negative controls (e.g., known inhibitors/DMSO).
  • Cell viability assays : Test cytotoxicity in mammalian cell lines (e.g., HEK293) with dose-response curves.
  • Ensure solvent controls (e.g., <1% DMSO) and replicate experiments to address variability .

Methodological Guidance

Q. How can reaction scalability challenges be addressed during process development?

  • Pilot-scale reactions should use continuous flow systems for heat and mass transfer control. Membrane separation technologies (e.g., nanofiltration) improve purification efficiency, while process simulation software (e.g., Aspen Plus) models large-scale reaction kinetics .

Q. What advanced techniques (e.g., synchrotron XRD or cryo-EM) could elucidate the compound’s binding mode in protein complexes?

  • Synchrotron XRD : Provides high-resolution (<1.5 Å) protein-ligand structures.
  • Cryo-EM : Suitable for large, flexible complexes where crystallization is challenging.
  • Pair with molecular docking (e.g., AutoDock Vina) to predict binding poses .

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